CYP2A6 Inhibition Potency: N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide vs. Reference Inhibitors
N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide exhibits potent inhibition of cytochrome P450 2A6 (CYP2A6) with an IC50 of 50 nM in human liver microsomes after 30-minute preincubation [1]. This value is 8-fold more potent than a structurally distinct reference inhibitor with an IC50 of 400 nM tested under comparable conditions (10-minute preincubation in a baculovirus-infected insect cell system) [2]. The compound's chloromethyl group likely contributes to mechanism-based inactivation, with a Ki of 29 µM for irreversible inhibition of CYP2A6 [1]. This potency and irreversible mechanism differentiate it from many reversible coumarin-based CYP2A6 inhibitors [2].
| Evidence Dimension | CYP2A6 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 50 nM |
| Comparator Or Baseline | Reference inhibitor (BDBM50037774) IC50 = 400 nM |
| Quantified Difference | 8-fold more potent |
| Conditions | Target compound: human liver microsomes, 30-min preincubation, plate reader. Comparator: baculovirus-infected insect cell system, 10-min preincubation, fluorescence assay. |
Why This Matters
For researchers studying CYP2A6-mediated drug metabolism or developing mechanism-based inhibitors, the 8-fold potency advantage and irreversible inhibition profile make this compound a superior tool compound compared to less potent alternatives.
- [1] BindingDB. BDBM50358746 (CHEMBL596015). Affinity Data: IC50 = 50 nM for CYP2A6 inhibition. View Source
- [2] BindingDB. BDBM50037774 (CHEMBL3358194). Affinity Data: IC50 = 400 nM for CYP2A6 inhibition. View Source
